![molecular formula C25H19N3O4 B2933967 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide CAS No. 877656-93-4](/img/no-structure.png)

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

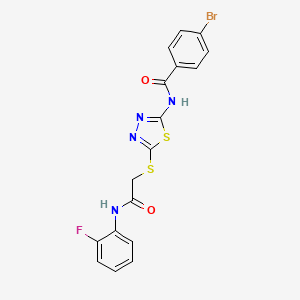

The compound is a complex organic molecule that contains several functional groups, including a benzofuro[3,2-d]pyrimidin-1(2H)-one moiety, a p-tolyl group, and a phenylacetamide group. These functional groups suggest that the compound might have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis under acidic or basic conditions, and the pyrimidine ring might be able to participate in electrophilic substitution reactions .作用機序

Target of Action

The primary target of this compound is the enzyme Purine Nucleoside Phosphorylase (PNP) . PNP plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis in cells .

Mode of Action

This compound acts as a competitive inhibitor of PNP . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity . This results in a decrease in the production of necessary nucleotides for DNA and RNA synthesis .

Biochemical Pathways

The inhibition of PNP affects the purine salvage pathway . This pathway recycles purines from degraded DNA to synthesize new DNA and RNA. By inhibiting PNP, the compound disrupts this recycling process, leading to a decrease in the availability of purines for DNA and RNA synthesis .

Pharmacokinetics

These properties suggest that the compound may have good oral bioavailability and drug-likeness .

Result of Action

The inhibition of PNP and the subsequent disruption of the purine salvage pathway can lead to cytotoxic effects in certain cells . For example, one compound in this series was found to be selectively cytotoxic to human MOLT-4 (T cell) lymphoblasts but non-toxic to MGL-8 (B cell) lymphoblasts .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with p-tolualdehyde to form 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, which is then reacted with N-phenylacetyl chloride to yield the final product.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "p-tolualdehyde", "N-phenylacetyl chloride", "Sodium hydroxide", "Acetic acid", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dioxypyrimidine (1.0 g, 7.5 mmol) and p-tolualdehyde (1.5 g, 12.5 mmol) in ethanol (20 mL) and add sodium hydroxide (1.5 g, 37.5 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with water. Recrystallize the product from ethanol to obtain 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide (2.0 g, 70%) as a yellow solid.", "Step 3: Dissolve 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide (1.0 g, 3.5 mmol) in acetic acid (20 mL) and add N-phenylacetyl chloride (0.8 g, 4.2 mmol). Stir the mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent to obtain the final product, 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide (1.0 g, 80%) as a yellow solid." ] } | |

CAS番号 |

877656-93-4 |

製品名 |

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide |

分子式 |

C25H19N3O4 |

分子量 |

425.444 |

IUPAC名 |

2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |

InChI |

InChI=1S/C25H19N3O4/c1-16-11-13-18(14-12-16)28-24(30)23-22(19-9-5-6-10-20(19)32-23)27(25(28)31)15-21(29)26-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,29) |

InChIキー |

XIEXDSIGEUHNNY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

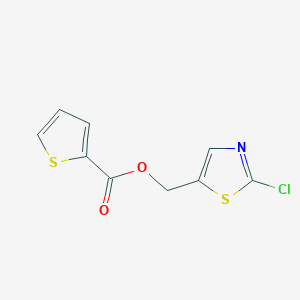

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2933888.png)

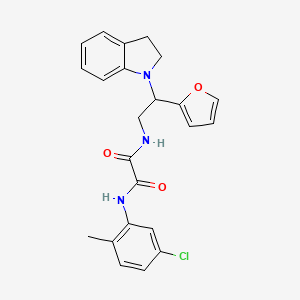

![[6-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2933891.png)

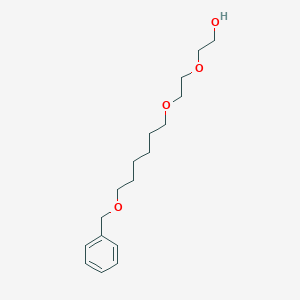

![N'-(2-Cyanophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2933894.png)

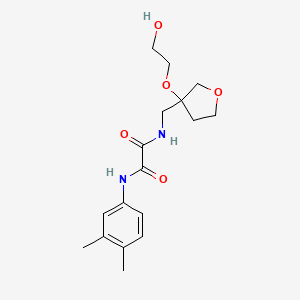

![(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2933902.png)